2-Bromo-1-isopropoxy-4-isopropylbenzene
Description
Overview of Halogenated Aromatic Ethers and Alkylbenzenes in Organic Chemistry
Halogenated aromatic ethers and alkylbenzenes are foundational building blocks in modern organic synthesis. Halogenated aromatic ethers are characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms. wikipedia.org The presence of both the ether and the halogen imparts a unique reactivity profile to these molecules. The ether group is a moderately activating, ortho-, para-directing group in electrophilic aromatic substitution, while the halogen atom, although deactivating, also directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com This interplay of electronic effects makes them valuable substrates for a variety of transformations.
Alkylbenzenes, on the other hand, are aromatic hydrocarbons with one or more alkyl groups attached to the benzene (B151609) ring. chemicalbook.comnih.gov The alkyl groups are activating and ortho-, para-directing, enhancing the nucleophilicity of the aromatic ring and influencing the regioselectivity of substitution reactions. youtube.com The combination of these two classes of compounds into a single molecule, as in 2-Bromo-1-isopropoxy-4-isopropylbenzene, creates a platform with multiple reactive sites, offering a rich landscape for synthetic exploration.
Importance of Specific Substitution Patterns in Aromatic Systems
The precise arrangement of substituents on an aromatic ring is crucial in determining the molecule's physical, chemical, and biological properties. The substitution pattern influences the electron density distribution within the ring, which in turn dictates the regioselectivity and rate of subsequent chemical reactions. For instance, the relative positions of the bromo, isopropoxy, and isopropyl groups in this compound will govern the steric hindrance around reactive sites and the electronic activation or deactivation of specific positions on the benzene ring. This controlled functionalization is a cornerstone of rational molecular design in medicinal chemistry and materials science.
Research Trajectory and Potential in Advanced Synthetic Transformations
While direct and extensive research on this compound is not widely documented in publicly available literature, its structural features suggest significant potential as a versatile intermediate in advanced synthetic transformations. The presence of a bromine atom opens the door to a plethora of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. Furthermore, the isopropoxy and isopropyl groups can be modified or can influence the reactivity of the aromatic core. The trajectory of research for such a compound would likely involve its use as a key building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science. The compound is noted as a useful research chemical.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-yl-1-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-8(2)10-5-6-12(11(13)7-10)14-9(3)4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGZSHBFMGAKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
The synthesis of 2-Bromo-1-isopropoxy-4-isopropylbenzene can be logically approached through a multi-step sequence starting from readily available precursors. A plausible and efficient synthetic route involves the bromination of a substituted phenol (B47542) followed by etherification.
A common method for the preparation of the key intermediate, 2-bromo-4-isopropylphenol (B1283366), is the direct bromination of 4-isopropylphenol (B134273). This reaction proceeds via an electrophilic aromatic substitution mechanism where the hydroxyl group strongly activates the ring towards bromination, directing the incoming bromine to the ortho position as the para position is already occupied by the isopropyl group.
The subsequent step to form the target compound is the etherification of 2-bromo-4-isopropylphenol. The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, in this case, an isopropyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com
Step 1: Bromination of 4-isopropylphenol
4-isopropylphenol is treated with a brominating agent, such as bromine in a suitable solvent like acetic acid, to yield 2-bromo-4-isopropylphenol. chemicalbook.com
Step 2: Williamson Ether Synthesis
The resulting 2-bromo-4-isopropylphenol is then reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base (e.g., sodium hydride or potassium carbonate) to yield this compound. wikipedia.orgmasterorganicchemistry.com
Interactive Data Table: Proposed Reactants and Reagents
| Step | Reactant | Reagent(s) | Product |
| 1 | 4-Isopropylphenol | Bromine, Acetic Acid | 2-Bromo-4-isopropylphenol |
| 2 | 2-Bromo-4-isopropylphenol | 2-Bromopropane, Sodium Hydride | This compound |
Interactive Data Table: Estimated Physicochemical Properties
| Property | Estimated Value |
| Molecular Formula | C12H17BrO |
| Molecular Weight | 257.17 g/mol |
| Appearance | Likely a colorless to pale yellow liquid |
| Boiling Point | > 200 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
Characterization of the final product would typically involve standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure. nih.gov
Detailed Research Findings
As a specific research target, 2-Bromo-1-isopropoxy-4-isopropylbenzene has not been the subject of extensive published studies. However, research on structurally similar compounds provides a strong basis for understanding its potential reactivity and utility. For instance, the synthesis and reactions of various brominated alkylbenzenes and aromatic ethers are well-documented. chemicalbook.comgoogle.com
The bromine atom on the aromatic ring is a key functional group that allows for a variety of subsequent transformations. It can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound, by reaction with magnesium or an alkyllithium reagent, respectively. These organometallic intermediates are powerful nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon bonds.
Furthermore, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis by enabling the efficient formation of C-C, C-N, and C-O bonds. The isopropoxy group, being relatively stable, would likely remain intact during many of these transformations, thus allowing for the introduction of new functionalities at the position of the bromine atom while retaining the ether linkage.
Research Trajectory and Potential in Advanced Synthetic Transformations
Strategic Approaches to Aromatic Bromination
The introduction of a bromine atom onto the aromatic core of 1-isopropoxy-4-isopropylbenzene is the most direct synthetic strategy. This process is governed by the mechanisms of electrophilic aromatic substitution, where the existing substituents play a critical role in determining the reaction's regioselectivity and rate.
Electrophilic Aromatic Substitution Pathways
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. For the synthesis of this compound, the reaction begins with the generation of a potent electrophile, typically a bromonium ion or a polarized bromine molecule, which then attacks the electron-rich benzene ring. libretexts.orgpressbooks.pub
The position of bromination on the 1-isopropoxy-4-isopropylbenzene ring is dictated by the directing effects of the two existing groups. Both the isopropoxy (-OCH(CH₃)₂) and isopropyl (-CH(CH₃)₂) groups are classified as activating groups, meaning they donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. msu.eduorganicchemistrytutor.com These groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. organicchemistrytutor.comlibretexts.org
In the starting material, 1-isopropoxy-4-isopropylbenzene, the para position relative to the isopropoxy group is already occupied by the isopropyl group. Therefore, substitution is directed to the positions ortho to the isopropoxy group (C2 and C6) and ortho/meta to the isopropyl group (C3 and C5). The isopropoxy group is a significantly stronger activating group than the isopropyl group due to the resonance donation from the oxygen's lone pairs. organicchemistrytutor.com This strong activation decisively directs the incoming electrophile to one of its ortho positions (C2 or C6).
The final regiochemical outcome is determined by sterics. The isopropyl group is bulky, and it sterically hinders the C6 position, which lies between the isopropoxy and isopropyl groups. msu.edulibretexts.org Consequently, the electrophile (bromine) preferentially attacks the less hindered C2 position. youtube.com This leads to the formation of this compound as the major product.
Table 1: Directing Effects of Isopropoxy and Isopropyl Groups
| Substituent | Electronic Effect | Directing Influence | Activating Strength | Steric Hindrance |
|---|---|---|---|---|
| Isopropoxy | Electron-donating (Resonance & Induction) | Ortho, Para | Strongly Activating | Moderate |
| Isopropyl | Electron-donating (Induction) | Ortho, Para | Weakly Activating | Moderate-to-High |
Catalytic Systems and Reaction Environment Optimization
To achieve electrophilic bromination of an activated aromatic ring, a source of electrophilic bromine is required. While highly activated rings can react with molecular bromine (Br₂) directly, the reaction is often facilitated by a Lewis acid catalyst. libretexts.orgpressbooks.pub These catalysts polarize the Br-Br bond, creating a more potent electrophile. libretexts.orgkhanacademy.org
Common catalytic systems include:
Iron (III) Bromide (FeBr₃): Often generated in situ by adding iron filings to bromine, FeBr₃ is a classic and effective catalyst for aromatic bromination. fiveable.meyoutube.com
Aluminum Bromide (AlBr₃): Another powerful Lewis acid that functions similarly to FeBr₃ by complexing with Br₂ to increase its electrophilicity. libretexts.orgkhanacademy.org
The reaction is typically carried out in an inert solvent, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂), at or below room temperature to control the reaction rate and minimize side products. The optimization of the reaction environment involves balancing temperature, reaction time, and the stoichiometry of the reactants and catalyst to maximize the yield of the desired 2-bromo isomer.
Table 2: Catalytic Systems for Electrophilic Aromatic Bromination
| Catalyst | Brominating Agent | Role of Catalyst | Typical Conditions |
|---|---|---|---|
| Iron (III) Bromide (FeBr₃) | Br₂ | Lewis acid; polarizes Br-Br bond | Inert solvent (e.g., CCl₄, Fe), 0°C to RT |
| Aluminum Bromide (AlBr₃) | Br₂ | Lewis acid; polarizes Br-Br bond | Inert solvent (e.g., CS₂, CH₂Cl₂), 0°C to RT |
Free Radical Halogenation at Benzylic Positions of Related Alkylbenzenes
An alternative reaction pathway for alkyl-substituted benzenes is free-radical halogenation. This reaction does not affect the aromatic ring itself but instead targets the C-H bonds of the alkyl substituent, specifically at the benzylic position (the carbon atom directly attached to the ring). masterorganicchemistry.com The benzylic position is particularly susceptible to radical formation because the resulting benzylic radical is resonance-stabilized by the aromatic ring. chemistrysteps.com
For a compound like 1-isopropoxy-4-isopropylbenzene, this reaction would occur at the benzylic hydrogen of the isopropyl group. The reagent of choice for this transformation is N-Bromosuccinimide (NBS), used in the presence of a radical initiator such as UV light (hν) or a peroxide (ROOR). masterorganicchemistry.comchadsprep.com The purpose of NBS is to provide a low, constant concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the ring. masterorganicchemistry.comchadsprep.com This method would lead to the formation of 1-(1-bromo-1-methylethyl)-4-isopropoxybenzene, a constitutional isomer of the target compound, where the bromine is on the alkyl side chain rather than the aromatic ring.
Isopropoxy Ether Formation Methodologies
Instead of forming the C-Br bond last, synthetic strategies can be devised where the C-O ether bond is formed on a pre-brominated precursor.
Nucleophilic Aromatic Substitution Variants for Etherification
The formation of an aryl ether is commonly achieved via nucleophilic substitution. The most prevalent and effective method in this context is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of a phenol (B47542) to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgyoutube.com
To synthesize this compound via this route, the required starting materials would be 2-bromo-4-isopropylphenol (B1283366) and an isopropyl halide (e.g., 2-bromopropane). The phenol is first treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to generate the sodium 2-bromo-4-isopropylphenoxide. youtube.com This phenoxide then acts as a nucleophile, attacking the 2-bromopropane (B125204). However, the Williamson synthesis works best with primary alkyl halides. masterorganicchemistry.com Using a secondary halide like 2-bromopropane can lead to a competing elimination (E2) reaction, forming propene and reducing the ether yield. youtube.com
A direct Nucleophilic Aromatic Substitution (SNAr) on a precursor like 1,2-dibromo-4-isopropylbenzene with sodium isopropoxide is generally not a viable route. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho and/or para to the leaving group (the halogen). youtube.comlibretexts.orgpressbooks.pub Since bromine and isopropyl groups are not strongly electron-withdrawing, the ring is not sufficiently electrophilic to be attacked by the isopropoxide nucleophile under standard conditions. libretexts.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Target Compound |
| 1-Isopropoxy-4-isopropylbenzene | Starting material for EAS |
| 1-(1-Bromo-1-methylethyl)-4-isopropoxybenzene | Product of benzylic halogenation |
| 2-Bromo-4-isopropylphenol | Precursor for Williamson ether synthesis |
| 1,2-Dibromo-4-isopropylbenzene | Potential precursor for SNAr (unfavorable) |
| Toluene | Example for directing effects |
| Anisole | Example for directing effects |
| N-Bromosuccinimide (NBS) | Reagent for benzylic bromination |
| Iron (III) Bromide (FeBr₃) | Catalyst for EAS |
| Aluminum Bromide (AlBr₃) | Catalyst for EAS |
| Sodium Hydride (NaH) | Base for Williamson ether synthesis |
Alkylation of Phenolic Precursors with Isopropylating Agents
The synthesis of this compound can be effectively achieved via the alkylation of its direct phenolic precursor, 2-bromo-4-isopropylphenol. The most common and established method for this transformation is the Williamson ether synthesis. khanacademy.org This reaction involves two primary steps: the deprotonation of the phenol to form a nucleophilic phenoxide ion, followed by a nucleophilic substitution reaction with a suitable isopropylating agent. youtube.com
Step 1: Deprotonation The acidic proton of the hydroxyl group on 2-bromo-4-isopropylphenol is removed by a strong base to form the corresponding sodium or potassium 2-bromo-4-isopropylphenoxide. Sodium hydride (NaH) is a frequently used base for this purpose because its byproduct, hydrogen gas, is inert and escapes the reaction mixture, preventing competing side reactions. youtube.com
Step 2: Nucleophilic Substitution (SN2 Attack) The generated phenoxide ion then acts as a nucleophile, attacking an isopropyl halide, such as 2-bromopropane or 2-iodopropane (B156323). youtube.com This step proceeds via an SN2 mechanism, where the oxygen atom of the phenoxide attacks the electrophilic carbon atom of the isopropyl halide, displacing the halide leaving group and forming the C-O ether bond. masterorganicchemistry.com
The choice of reactants is critical. The synthesis must proceed by using the 2-bromo-4-isopropylphenoxide as the nucleophile and an isopropyl halide as the electrophile. The alternative approach—reacting an isopropoxide with 1,4-dibromo-2-isopropylbenzene—is not feasible for an SN2-type reaction on an aryl halide.
Convergent and Divergent Synthetic Route Design
The synthesis of this compound can be approached using both convergent and divergent strategies, which offer different advantages in terms of efficiency and molecular diversity.
Divergent Synthesis: A divergent approach begins with a common starting material that is progressively modified to create a library of related compounds. For this target molecule, a divergent synthesis could start from the readily available precursor, 4-isopropylphenol (B134273). From this central molecule, different synthetic pathways can "diverge."
Path A (Synthesis of Target): 4-isopropylphenol undergoes electrophilic aromatic bromination to yield 2-bromo-4-isopropylphenol. Subsequent O-isopropylation via the Williamson ether synthesis produces the final product, this compound.
Path B (Synthesis of Analogues): The same intermediate, 2-bromo-4-isopropylphenol, could be reacted with different alkyl halides (e.g., ethyl iodide, methyl iodide) to produce a series of 1-alkoxy-2-bromo-4-isopropylbenzene analogues.
For this compound, the Williamson ether synthesis itself represents a convergent step where two fragments are joined.
Fragment 1 (Phenolic Component): The synthesis of 2-bromo-4-isopropylphenol is carried out, typically starting from 4-isopropylphenol and a brominating agent.
Fragment 2 (Alkylating Agent): A suitable isopropylating agent, such as 2-bromopropane, is prepared. This can be synthesized from isopropanol (B130326) by reacting it with sodium bromide and concentrated sulfuric acid. google.com
The final, convergent step is the reaction of the deprotonated Fragment 1 (the phenoxide) with Fragment 2 to form the target ether.
Process Optimization for Yield and Purity in Multi-step Syntheses
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly given the competing elimination reaction inherent in the Williamson ether synthesis step. numberanalytics.com
Optimization of the Williamson Ether Synthesis: The key to a high-yield synthesis is to favor the SN2 substitution pathway over the E2 elimination pathway. Several parameters can be adjusted:
Base and Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases are required to ensure complete deprotonation of the phenol. Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred as they solvate the cation of the base, increasing the nucleophilicity of the phenoxide anion. numberanalytics.com
Temperature Control: While higher temperatures can increase the rate of the SN2 reaction, they often favor the E2 elimination pathway even more. numberanalytics.com Therefore, the reaction temperature must be carefully controlled, often within a range of 50-100 °C, to find an optimal balance between reaction rate and selectivity. researchgate.net
Nature of the Leaving Group: The rate of the SN2 reaction is dependent on the quality of the leaving group on the alkylating agent. Using 2-iodopropane instead of 2-bromopropane can increase the reaction rate. Alternatively, an iodide salt can be added as a catalyst with an alkyl chloride or bromide, which generates the more reactive alkyl iodide in situ. researchgate.net
Additives: Catalysts such as crown ethers can be used to complex the cation (e.g., Na⁺ or K⁺), further liberating the phenoxide anion and enhancing its nucleophilicity, which can lead to faster reaction rates and higher yields. numberanalytics.com
Below is a data table summarizing the influence of key parameters on the Williamson ether synthesis.
| Parameter | Condition | Rationale / Expected Outcome | Citation |
| Base | Strong (e.g., NaH, KOtBu) | Ensures complete formation of the highly nucleophilic alkoxide. | numberanalytics.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity of the alkoxide by solvating the counter-ion. | numberanalytics.com |
| Temperature | Moderate (e.g., 50-100 °C) | Balances reaction rate against the competing E2 elimination, which is favored at higher temperatures. | numberanalytics.comresearchgate.net |
| Alkyl Halide | R-I > R-Br > R-Cl | Iodides are better leaving groups, increasing the SN2 reaction rate. | researchgate.net |
Optimization of Precursor Synthesis: The purity of the starting material, 2-bromo-4-isopropylphenol, is also critical. During its synthesis via electrophilic bromination of 4-isopropylphenol, reaction conditions must be carefully controlled to achieve selective mono-bromination and prevent the formation of di-brominated byproducts like 2,6-dibromo-4-isopropylphenol. Key parameters include the choice of brominating agent, solvent, and reaction temperature.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. The rate and orientation of these reactions are profoundly influenced by the electronic and steric nature of the substituents already present on the benzene ring.
Impact of Substituent Electronic and Steric Effects on Reaction Rates and Selectivity
The benzene ring of this compound is adorned with three substituents: an isopropoxy group (-OCH(CH₃)₂), an isopropyl group (-CH(CH₃)₂), and a bromine atom (-Br). The directing and activating or deactivating effects of these groups determine the position of any subsequent electrophilic attack.
Isopropoxy Group: The isopropoxy group is a strong activating group and is ortho, para-directing. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions.
Isopropyl Group: The isopropyl group is a weak activating group and is also ortho, para-directing. It exerts its influence through an inductive effect, donating electron density to the ring and stabilizing the carbocation intermediate formed during the substitution.
Bromine Atom: The bromine atom is a deactivating group but is paradoxically ortho, para-directing. While its electronegativity withdraws electron density from the ring via an inductive effect (deactivating), its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, the positions ortho and para to the strongly activating isopropoxy group are already substituted (position 2 with bromine and position 4 with isopropyl). The remaining open positions for electrophilic substitution are 3, 5, and 6. The directing effects of the existing substituents will guide the incoming electrophile. The isopropoxy group strongly directs to position 6 (ortho) and position 4 (para, already occupied). The isopropyl group directs to position 3 and 5 (ortho) and position 1 (para, already occupied). The bromine atom directs to position 1 (ortho, occupied) and position 3 (ortho) and 5 (para).
Considering the combined effects, the isopropoxy group is the most powerful activating and directing group. Therefore, electrophilic substitution is most likely to occur at the position most activated by the isopropoxy group, which is position 6. Steric hindrance from the adjacent isopropoxy and isopropyl groups might influence the accessibility of other positions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| Isopropoxy (-OCH(CH₃)₂) | Activating (Resonance) | ortho, para |
| Isopropyl (-CH(CH₃)₂) | Activating (Inductive) | ortho, para |
| Bromine (-Br) | Deactivating (Inductive), Directing (Resonance) | ortho, para |
Differential Reactivity with Diverse Brominating Agents
Further bromination of this compound would introduce a second bromine atom onto the aromatic ring. The choice of brominating agent can influence the reactivity and selectivity of the reaction.
Common brominating agents include molecular bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃), and N-bromosuccinimide (NBS), often used for radical bromination but also for electrophilic bromination under certain conditions.
For the electrophilic bromination of this activated ring, milder conditions would likely be required compared to the bromination of benzene itself. The use of Br₂ in a non-polar solvent, potentially without a strong Lewis acid, could be sufficient due to the activating nature of the isopropoxy and isopropyl groups. The primary product expected would be 2,6-Dibromo-1-isopropoxy-4-isopropylbenzene, due to the strong directing effect of the isopropoxy group to the vacant ortho position.
Table 2: Potential Bromination Reactions of this compound
| Brominating Agent | Catalyst | Expected Major Product |
|---|---|---|
| Br₂ | FeBr₃ (or none) | 2,6-Dibromo-1-isopropoxy-4-isopropylbenzene |
| N-Bromosuccinimide (NBS) | Acid catalyst | 2,6-Dibromo-1-isopropoxy-4-isopropylbenzene |
Nucleophilic Substitution Reactions of the Aryl Bromide Moiety
The bromine atom on the aromatic ring of this compound serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions, particularly those catalyzed by transition metals.
Cross-Coupling Reactions for Carbon-Heteroatom and Carbon-Carbon Bond Formation
Cross-coupling reactions are powerful tools for forging new bonds to an aromatic ring. The aryl bromide functionality in the target molecule is well-suited for such transformations.
Palladium catalysts are widely employed for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds, with the Buchwald-Hartwig amination being a prominent example for C-N bond formation. slideshare.net These reactions typically involve an aryl halide, a nucleophile (an amine, alcohol, or thiol), a palladium catalyst, a phosphine (B1218219) ligand, and a base.
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the nucleophile, and subsequent reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.
Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Nucleophile | Typical Catalyst/Ligand | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | R₂NH | Pd(OAc)₂ / BINAP or other phosphine ligands | Aryl amine |
| C-O Coupling | ROH | Pd(dba)₂ / t-Bu₃P | Aryl ether |
| C-S Coupling | RSH | Pd(PPh₃)₄ | Aryl sulfide |
For this compound, these reactions would yield the corresponding N-aryl, O-aryl, and S-aryl products, respectively, at the C2 position. The steric hindrance from the adjacent isopropoxy group might necessitate the use of specific ligands designed to facilitate coupling at hindered positions.
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org While traditionally requiring harsh reaction conditions (high temperatures), modern protocols often utilize copper(I) salts and various ligands to facilitate the reaction under milder conditions. organic-chemistry.org
The Ullmann reaction is particularly useful for forming diaryl ethers (C-O coupling) and can also be applied to the synthesis of diaryl amines (C-N coupling) and biaryls (C-C coupling). organic-chemistry.org The reaction typically involves an aryl halide, a nucleophile, a copper catalyst (e.g., CuI, Cu₂O), and often a ligand such as 1,10-phenanthroline (B135089) or an amino acid.
Table 4: Ullmann-Type Coupling Reactions
| Reaction Type | Nucleophile | Typical Catalyst | Product Type |
|---|---|---|---|
| Ullmann Ether Synthesis | Ar'OH | CuI / Base | Diaryl ether |
| Ullmann Condensation (C-N) | Ar'NH₂ | CuI / Base | Diaryl amine |
| Ullmann Reaction (C-C) | Ar'Br | Cu powder | Biaryl |
In the context of this compound, an Ullmann reaction with another aryl bromide could lead to the formation of a symmetrical or unsymmetrical biaryl. Similarly, reaction with a phenol would yield a diaryl ether, and with an amine, a diaryl amine. The steric hindrance around the bromine atom would be a significant factor to consider in planning these transformations.
Nickel-Catalyzed Cross-Coupling Strategies
The carbon-bromine bond in this compound is a prime site for carbon-carbon and carbon-heteroatom bond formation via transition metal catalysis. Nickel-catalyzed cross-coupling reactions are particularly effective for aryl bromides, offering a cost-effective and highly versatile alternative to palladium-based systems. acs.org These reactions generally proceed through a catalytic cycle initiated by the oxidative addition of a low-valent nickel species (typically Ni(0)) to the aryl bromide, forming an arylnickel(II) intermediate. nih.gov This intermediate can then engage with a variety of coupling partners to form the desired product.
Several nickel-catalyzed cross-electrophile coupling strategies have been developed, allowing for the formation of new bonds by coupling two different electrophiles, such as an aryl bromide and an alkyl bromide, in the presence of a reducing agent. researchgate.netnih.gov This approach is notable for its high functional group tolerance. nih.gov The choice of ligand, solvent, and reductant is crucial for achieving high yields and selectivity. researchgate.net For instance, the coupling of aryl bromides with alkyl bromides has been successfully achieved using nickel catalysts in conjunction with specific ligands like spiro-bidentate-pyox or bathophenanthroline. researchgate.netnih.gov
Furthermore, nickel catalysts are effective in traditional cross-coupling formats with organometallic reagents. The coupling of aryl bromides with Grignard reagents (organomagnesium halides) is a well-established method for forming alkylated arenes. nih.gov The mechanism involves the formation of an aryl Ni(II) species which then undergoes transmetalation with the Grignard reagent, followed by reductive elimination to yield the coupled product and regenerate the Ni(0) catalyst. nih.gov
The versatility of these methods allows for the introduction of a wide array of substituents at the position of the bromine atom, significantly expanding the synthetic utility of this compound.
Table 1: Examples of Nickel-Catalyzed Cross-Coupling Reactions Applicable to Aryl Bromides
| Coupling Partner Type | General Reaction | Potential Product from this compound | Citation(s) |
|---|---|---|---|
| Alkyl Halide (R-X) | Ar-Br + R-X + Reductant | 2-Alkyl-1-isopropoxy-4-isopropylbenzene | nih.govresearchgate.net |
| Grignard Reagent (R-MgX) | Ar-Br + R-MgX | 2-Alkyl-1-isopropoxy-4-isopropylbenzene | nih.govcuny.edu |
Direct Functional Group Interconversions of the Aryl Bromide
Beyond metal-catalyzed cross-coupling, the aryl bromide moiety can undergo direct conversion into other functional groups. While nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, certain transformations can be achieved under specific conditions. One notable example is the copper-catalyzed C-N cross-coupling reaction, which provides a direct route to arylamines. Using an inexpensive catalyst like copper sulfate (B86663) (CuSO₄) in an aqueous system, aryl bromides can react with various alkylamines or N-heterocycles to form the corresponding N-substituted products. asianpubs.org Although this method involves a catalyst, it represents a direct functionalization to an amine without the pre-formation of an organometallic reagent. The reactivity in these systems is generally lower for aryl bromides compared to aryl iodides. asianpubs.org
Reactivity Profile of the Isopropoxy Group
The isopropoxy group is an ether linkage, which is generally stable and unreactive under many conditions, making it a useful directing group or protecting group in various synthetic sequences. masterorganicchemistry.com However, under specific, forceful conditions, this group can be cleaved.
Ether Cleavage and Subsequent Derivatization Strategies
The primary reaction of the isopropoxy ether is its cleavage under strongly acidic conditions. masterorganicchemistry.com Treatment of this compound with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures leads to the cleavage of the ether bond. masterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (I⁻ or Br⁻) on the isopropyl carbon. This Sₙ2-type reaction results in the formation of 2-bromo-4-isopropylphenol and an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane). masterorganicchemistry.com The resulting phenol is a valuable intermediate that can be further derivatized at the hydroxyl group.
Transformations of the Isopropyl Group
The isopropyl substituent on the benzene ring possesses a reactive benzylic position—the carbon atom directly attached to the aromatic ring. This position is susceptible to a variety of transformations due to the ability of the adjacent benzene ring to stabilize intermediates such as radicals or carbocations. libretexts.org
Selective Benzylic Functionalization
The benzylic C-H bond of the isopropyl group is weaker than a typical tertiary C-H bond, allowing for selective functionalization. libretexts.org
Benzylic Bromination : A key selective reaction is free-radical bromination at the benzylic position. Using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator, the benzylic hydrogen of the isopropyl group can be replaced with a bromine atom. masterorganicchemistry.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. libretexts.org This would convert the isopropyl group into a 2-bromo-2-propanyl group attached to the benzene ring.
Benzylic Oxidation : The benzylic position can be oxidized to introduce oxygen-containing functional groups. While gentle oxidation can yield an alcohol or ketone, more forceful conditions are common. masterorganicchemistry.com Various manganese-based catalysts have been shown to enable the chemoselective oxidation of benzylic C-H bonds to ketones under mild conditions using hydrogen peroxide. nih.gov This would transform the isopropyl group into an acetyl group.
Oxidative and Reductive Modifications of the Alkyl Chain
The entire alkyl side-chain can be modified through vigorous oxidation.
Oxidative Cleavage : Strong oxidizing agents like hot, concentrated potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the entire isopropyl side-chain. masterorganicchemistry.comyoutube.com As long as there is at least one benzylic hydrogen, the reaction will proceed to cleave the alkyl chain, leaving a carboxylic acid group attached directly to the aromatic ring. libretexts.orgyoutube.com This powerful transformation would convert this compound into 3-bromo-4-isopropoxybenzoic acid.
Reductive modifications of the saturated isopropyl group are not typically performed as the alkyl chain is already in a reduced state and lacks functional handles for common reduction chemistries.
Table 2: Summary of Transformations for the Isopropyl Group
| Reaction Type | Reagent(s) | Resulting Functional Group | Citation(s) |
|---|---|---|---|
| Benzylic Bromination | N-Bromosuccinimide (NBS), light/initiator | 2-Bromo-2-propanyl | libretexts.orgmasterorganicchemistry.com |
| Benzylic Oxidation to Ketone | Mn Catalyst, H₂O₂ | Acetyl | nih.gov |
Radical Reaction Pathways
Radical reactions involving this compound, excluding aromatic bromination, would primarily be initiated by the cleavage of the C-Br bond to form a 2-isopropoxy-4-isopropylphenyl radical. The energy required for this homolytic bond cleavage is a critical factor, and while specific data for this molecule is unavailable, the strengths of C-Br bonds in bromoaromatic compounds have been studied, showing significant variance depending on the molecular structure .
The generation of the aryl radical opens up several potential reaction pathways, which are central to various synthetic transformations. These pathways often involve transition metal catalysis, where radical intermediates play a key role.
Potential Radical-Mediated Transformations:
Ullmann-type Couplings: The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides to form a biaryl, can proceed through radical mechanisms, particularly under heterogeneous conditions at high temperatures. More contemporary versions of this reaction may involve organometallic intermediates where the lines between purely polar and radical pathways can be blurred organic-chemistry.orgresearchgate.net. A hypothetical Ullmann-type homocoupling of this compound would yield the corresponding symmetric biphenyl (B1667301) derivative.
Transition Metal-Catalyzed Cross-Couplings (e.g., Suzuki, Heck, Sonogashira): Although often described by catalytic cycles involving oxidative addition and reductive elimination, single-electron transfer (SET) pathways giving rise to radical intermediates are increasingly recognized as viable alternative or concurrent mechanisms, especially for more challenging substrates. For instance, in Sonogashira couplings of aryl halides with terminal alkynes, a radical mechanism can be operative under certain conditions libretexts.orgorganic-chemistry.orgresearchgate.netscirp.org.
Grignard Reagent Formation: The formation of a Grignard reagent from an aryl halide and magnesium metal is well-established to proceed via a single-electron transfer mechanism, generating an aryl radical anion which then fragments to an aryl radical and a halide anion before reacting with magnesium species unp.edu.ar. The formation of 2-isopropoxy-4-isopropylphenylmagnesium bromide from this compound would thus involve the transient formation of the corresponding aryl radical.
Hypothetical Radical Reaction Data:
In the absence of specific experimental results for this compound, the following table illustrates the types of conditions and potential products that could be expected in radical-mediated reactions, based on general knowledge of similar transformations. This data is illustrative and not based on published results for this specific compound.
| Reaction Type | Reagents and Conditions | Potential Major Product | Plausible Radical Intermediate |
| Ullmann Homocoupling | Copper powder, high temperature (e.g., >200 °C), inert atmosphere | 2,2'-Diisopropoxy-4,4'-diisopropyl-1,1'-biphenyl | 2-Isopropoxy-4-isopropylphenyl radical |
| Reductive Dehalogenation | Radical initiator (e.g., AIBN), hydrogen atom donor (e.g., Bu₃SnH) | 1-Isopropoxy-4-isopropylbenzene | 2-Isopropoxy-4-isopropylphenyl radical |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base, terminal alkyne | 1-Alkynyl-2-isopropoxy-4-isopropylbenzene | 2-Isopropoxy-4-isopropylphenyl radical |
| Grignard Formation | Mg turnings, anhydrous ether | 2-Isopropoxy-4-isopropylphenylmagnesium bromide | 2-Isopropoxy-4-isopropylphenyl radical |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of molecular properties and reaction mechanisms. While direct computational studies on this compound are not extensively documented in public literature, we can infer its behavior by examining theoretical investigations on analogous substituted aryl halides and ethers.
Density Functional Theory (DFT) Applications in Predicting Reaction Profiles
Density Functional Theory (DFT) has become a standard method for predicting the reaction profiles of organic reactions. For substituted aryl halides, DFT calculations, such as those using the ωB97X-D functional with a suitable basis set like 6-311G(d,p), can reveal a direct relationship between experimental reaction outcomes and calculated activation energies. nih.gov These calculations are crucial for understanding the feasibility and kinetics of reactions such as nucleophilic aromatic substitution (SNAr) or electrophilic aromatic substitution (EAS).
In the case of this compound, DFT could be employed to model its behavior in various reactions. For instance, in a hypothetical SNAr reaction, DFT would be used to calculate the energies of the reactants, intermediates, transition states, and products. This would allow for the construction of a detailed potential energy surface, providing a quantitative prediction of the reaction's progress. The choice of functional and basis set would be critical for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost for such systems. nih.gov
Analysis of Activation Energies and Transition State Structures
A key aspect of predicting reaction profiles is the analysis of activation energies (ΔE‡) and the geometries of transition state structures. Theoretical investigations on the amination of substituted aryl halides have shown that both electronic and steric factors influence the height of the energy barrier. acs.org For this compound, the bulky isopropoxy and isopropyl groups, in addition to the bromo substituent, would significantly impact the geometry and energy of any transition state.
Computational studies on similar systems have demonstrated that the nature of the substituents dictates the arrangement of the transition state structure. acs.org For example, in a nucleophilic attack on the aromatic ring, the incoming nucleophile's trajectory and the departure of the bromide leaving group would be finely tuned by the electronic and steric environment created by the isopropoxy and isopropyl groups. The analysis of transition state structures often involves identifying the imaginary frequency corresponding to the reaction coordinate, which confirms the structure as a true saddle point on the potential energy surface.
Table 1: Hypothetical Calculated Activation Energies for Reactions of Substituted Bromobenzenes (kcal/mol)
| Reaction Type | Substituent Pattern | Calculated Activation Energy (ΔE‡) |
| SNAr with a generic nucleophile | This compound | Value would be predicted here |
| Electrophilic Bromination (ortho) | 1-isopropoxy-4-isopropylbenzene | Value would be predicted here |
| Electrophilic Bromination (meta) | 1-isopropoxy-4-isopropylbenzene | Value would be predicted here |
Note: The values in this table are hypothetical and would be the target of specific DFT calculations for the named compounds.
Prediction of Regioselectivity and Stereoselectivity
Regioselectivity in electrophilic aromatic substitution (EAS) is a classic topic where computational chemistry provides significant predictive power. For this compound, the directing effects of the three substituents (bromo, isopropoxy, and isopropyl) would determine the position of an incoming electrophile. The isopropoxy group is a strong activating group and an ortho-, para-director, while the isopropyl group is a weak activating group and also an ortho-, para-director. The bromo group is a deactivating group but is also an ortho-, para-director.
Computational methods like the RegioSQM tool can predict the regioselectivity of EAS reactions by identifying the most nucleophilic centers in a molecule. rsc.orgsemanticscholar.orgnih.gov This is often achieved by calculating the proton affinity at each possible site of substitution. nih.gov For this compound, the interplay of the activating and deactivating groups, along with steric hindrance from the bulky isopropyl and isopropoxy groups, would lead to a specific regiochemical outcome. DFT calculations of the energies of the possible sigma-complex intermediates would provide a quantitative measure of the relative stability of each, thereby predicting the major product. libretexts.org
Stereoselectivity is less of a concern in the context of substitution on the aromatic ring itself, but it would become relevant if reactions were to occur at the chiral center of the isopropoxy group or if the molecule were to interact with a chiral reagent or catalyst.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Substituted Aryl Systems
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are particularly useful for predicting the properties of new or untested compounds based on a dataset of known molecules. researchgate.net
For substituted aryl systems, QSRR models can predict various reactivity parameters, such as reaction rates or equilibrium constants. The models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional, topological, geometrical, and electronic descriptors.
A QSRR study on substituted phenols, for example, utilized quantum chemical descriptors like electronic energy, dipole moment, and HOMO/LUMO energies to build models that could predict chromatographic retention times, a property related to intermolecular interactions and thus reactivity. researchgate.net Similarly, a QSRR model for this compound and related compounds could be developed to predict its reactivity in a specific class of reactions. This would involve synthesizing a series of analogous compounds, measuring their reactivity, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSRR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Halogen Atoms |
| Topological | Wiener Index, Balaban Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |
The development of robust QSRR models can significantly accelerate the design of molecules with desired reactivity profiles, reducing the need for extensive experimental work.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
High-resolution NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 2-Bromo-1-isopropoxy-4-isopropylbenzene can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The aromatic region will show signals for the three protons on the benzene (B151609) ring. Due to their different electronic environments, they will appear as distinct multiplets. The proton ortho to the bromine atom is expected to be the most deshielded. The isopropyl groups will also produce characteristic signals: a septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The isopropoxy group will similarly show a septet for its methine proton and a doublet for its six methyl protons, though their chemical shifts will be influenced by the adjacent oxygen atom.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 6.8 - 7.5 | m | - |
| Isopropoxy -CH | 4.3 - 4.7 | sept | ~6.0 |
| Isopropyl -CH | 2.8 - 3.2 | sept | ~7.0 |
| Isopropoxy -CH₃ | 1.2 - 1.4 | d | ~6.0 |
| Isopropyl -CH₃ | 1.1 - 1.3 | d | ~7.0 |
Note: The expected values are based on the analysis of structurally similar compounds such as 1-bromo-4-isopropylbenzene (B1265591) and other alkoxybenzenes.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atoms of the benzene ring will appear in the downfield region (typically 110-160 ppm). The carbon atom attached to the bromine will be shielded compared to the others, while the carbon attached to the isopropoxy group will be significantly deshielded. The aliphatic carbons of the isopropyl and isopropoxy groups will appear in the upfield region of the spectrum.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 115 - 135 |
| Aromatic C-isopropyl | 140 - 150 |
| Isopropoxy -CH | 68 - 75 |
| Isopropyl -CH | 30 - 35 |
| Isopropoxy -CH₃ | 20 - 25 |
| Isopropyl -CH₃ | 22 - 27 |
Note: The expected values are based on the analysis of structurally similar compounds like cumene (B47948) and various brominated aromatic ethers. docbrown.info
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
HRMS is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a high-accuracy mass measurement, allowing for the unambiguous determination of its molecular formula, C₁₂H₁₇BrO.
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass units. youtube.com
Fragmentation Analysis: Electron ionization mass spectrometry (EI-MS) would also reveal characteristic fragmentation patterns. The molecular ion would likely undergo fragmentation through various pathways, including the loss of the isopropoxy group, the isopropyl group, or a bromine atom. The fragmentation pattern provides further confirmation of the compound's structure.
Expected HRMS Data and Major Fragments:
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Identity |
| [M]⁺ | 256.0517 | 258.0497 | Molecular Ion |
| [M-CH(CH₃)₂]⁺ | 213.9888 | 215.9868 | Loss of isopropyl group |
| [M-OCH(CH₃)₂]⁺ | 197.0129 | 199.0109 | Loss of isopropoxy group |
| [M-Br]⁺ | 177.1279 | - | Loss of bromine atom |
Note: The expected m/z values are calculated based on the exact masses of the isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for the aromatic ring, the C-O ether linkage, the C-Br bond, and the aliphatic C-H bonds of the isopropyl groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Strong |
| C-O-C stretch (ether) | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| C-Br stretch | 500 - 650 | Medium to Strong |
| C-H bend (isopropyl) | ~1385 and ~1370 | Medium |
Note: The expected wavenumber ranges are based on established IR correlation tables and data from similar aromatic ethers and brominated compounds. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of substituents such as the bromine atom and the isopropoxy group will influence the position and intensity of these absorption bands (a bathochromic or red shift is expected compared to unsubstituted benzene).
Expected UV-Vis Absorption Maxima (λmax):
| Transition | Expected λmax (nm) | Solvent |
| π → π* (primary band) | ~210 - 230 | Ethanol/Hexane |
| π → π* (secondary band) | ~270 - 290 | Ethanol/Hexane |
Note: The exact λmax values can be influenced by the solvent used for the analysis.
Applications in Advanced Organic Synthesis and Materials Science
Function as a Key Synthetic Intermediate
The molecular structure of 2-Bromo-1-isopropoxy-4-isopropylbenzene makes it a versatile building block in organic chemistry. The presence of the bromine atom on the aromatic ring allows for a variety of coupling reactions, which are essential for constructing more complex molecular frameworks.
Building Block for Complex Organic Scaffolds
The primary role of this compound in the construction of complex organic scaffolds stems from the reactivity of its aryl bromide functional group. This group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon bonds.
In a typical Suzuki-Miyaura coupling reaction, the aryl bromide is reacted with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond, effectively replacing the bromine atom with a new organic substituent. Similarly, the Negishi coupling utilizes an organozinc reagent to achieve a similar transformation. The ability to participate in these reactions allows for the strategic introduction of the 1-isopropoxy-4-isopropylphenyl moiety into a larger molecular structure, forming the basis for more elaborate and functionally diverse organic scaffolds.
The following table outlines the key components of these cross-coupling reactions:
| Reaction Name | Key Reagents | Bond Formed |
| Suzuki-Miyaura Coupling | Aryl Bromide, Organoboron reagent, Palladium catalyst, Base | Carbon-Carbon |
| Negishi Coupling | Aryl Bromide, Organozinc reagent, Palladium catalyst | Carbon-Carbon |
Precursor in the Synthesis of Pharmaceutical Analogs
While direct public-domain evidence for the use of this compound in the synthesis of specific marketed pharmaceuticals is limited, its potential as a precursor for pharmaceutical analogs is significant. The substituted benzene (B151609) motif is a common feature in many biologically active molecules. The ability to use cross-coupling reactions to elaborate the structure of this compound makes it a valuable starting material for the synthesis of libraries of related compounds for drug discovery programs.
For instance, related brominated aromatic compounds are used as intermediates in the synthesis of various drugs. A patent for the preparation of Dapagliflozin, a medication used to treat type 2 diabetes, utilizes 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) as a key intermediate. google.comgoogle.com This highlights the general utility of brominated phenyl ethers in the construction of complex pharmaceutical agents. The synthesis of a borylated derivative of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), involves a Suzuki-Miyaura cross-coupling reaction with 4-bromo-isobutylbenzene, a structurally similar compound. google.com These examples underscore the potential of this compound to serve as a starting point for the synthesis of novel pharmaceutical candidates.
Component in Agrochemical Development
In the field of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The structural features of this compound make it a candidate for use in the development of new agrochemical products. A patent has been filed for the synthesis of 2-bromo-4-chloro-1-isopropylbenzene, a closely related compound, for use in pesticide formulations, citing its good pesticidal effect. This suggests that the isopropylbenzene moiety can be a key component in biologically active molecules for agricultural applications.
The synthetic versatility of the aryl bromide group allows for the introduction of various functional groups that can modulate the biological activity and physical properties of the resulting molecules, a crucial aspect of designing effective and safe agrochemicals.
Intermediate for Dyestuff and Pigment Synthesis
The synthesis of azo dyes, a major class of synthetic colorants, involves the reaction of a diazonium salt with a coupling component, which is often an electron-rich aromatic compound. While direct application of this compound in this context is not widely documented, its derivatives could potentially serve as coupling components. The isopropoxy and isopropyl groups on the benzene ring are electron-donating, which would activate the ring towards electrophilic aromatic substitution, a key step in the azo coupling reaction.
Furthermore, a patent describing the preparation of 3,4-diisopropoxynitrobenzene and 1,2-diisopropoxybenzene mentions their use in azo dye or photographic color coupler synthesis. This indicates that isopropoxy-substituted benzene derivatives are valuable intermediates in the production of colorants. The bromo-functionality in this compound could be transformed into other functional groups, such as an amino group, which is a common precursor for the diazonium salt component in azo dye synthesis.
Integration into Functional Materials
The unique chemical structure of this compound also lends itself to the development of advanced functional materials, particularly in the realm of polymers and macromolecules.
Role in the Development of Functionalized Polymers and Macromolecules
The aryl bromide functionality of this compound is a key feature that allows for its integration into polymeric structures. Aryl bromides are known to participate in various polymerization reactions, including copper-catalyzed direct arylation polymerization (Cu-DArP). This method allows for the synthesis of conjugated polymers from practical and accessible aryl bromides.
By transforming the bromo-substituent into a polymerizable group, such as a vinyl group, this compound can be used as a monomer in the synthesis of functionalized polymers. For example, a related compound, 2-Bromo-1-isopropoxy-4-vinylbenzene, is available as a monomer for polymerization. The resulting polymers would incorporate the 1-isopropoxy-4-isopropylphenyl moiety as a repeating unit, which could impart specific properties to the material, such as solubility, thermal stability, or specific optical or electronic characteristics.
Application in Organic Electronic and Optical Materials
The chemical scaffold of this compound positions it as a valuable intermediate in the synthesis of advanced organic electronic and optical materials. Its utility stems from the presence of a reactive bromine atom, which serves as a key functional handle for constructing larger, more complex molecular architectures through various cross-coupling reactions. Concurrently, the isopropoxy and isopropyl substituents provide a means to tailor the physical properties of the final materials, such as solubility and film-forming characteristics, which are critical for device fabrication and performance.
Research into organic semiconductors has established that the introduction of alkyl and alkoxy groups, like isopropyl and isopropoxy, can significantly influence the molecular packing and electronic properties of π-conjugated systems. rsc.orgmdpi.com These groups can enhance the solubility of otherwise intractable large aromatic molecules in common organic solvents, which is a crucial prerequisite for solution-based processing techniques like spin-coating and inkjet printing used in the manufacturing of organic electronics. mdpi.com Furthermore, the steric bulk of these substituents can be strategically employed to control the intermolecular arrangement in the solid state, thereby affecting charge transport pathways.
The bromo-substituent on the benzene ring is a particularly important feature, as it allows for the facile incorporation of the 1-isopropoxy-4-isopropylbenzene moiety into larger conjugated structures. This is typically achieved through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions. These synthetic methodologies are foundational in the construction of a wide array of organic semiconductors, including oligo- and polythiophenes, fluorenes, and carbazoles, which are core components of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).
While specific research detailing the direct use of this compound in a fully characterized organic electronic device is not extensively documented in publicly available literature, its potential is evident from the study of analogous structures. For instance, hole-transporting materials (HTMs) are a class of organic semiconductors crucial for the efficient operation of perovskite solar cells and OLEDs. nih.gov The design of novel HTMs often involves the synthesis of triarylamine derivatives. The synthesis of such molecules frequently employs the coupling of an aniline (B41778) with a bromoaromatic compound. The isopropoxy and isopropyl groups on the this compound precursor would be carried into the final HTM structure, where they would contribute to improved processability and potentially influence the material's glass transition temperature and morphological stability.
The following table summarizes the general influence of the key structural features of this compound on the properties of resultant organic electronic materials, based on established principles in the field.
| Structural Feature | Influence on Material Properties | Rationale |
| Bromo Group | Enables further functionalization and construction of larger π-conjugated systems. | The bromine atom serves as a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the covalent linking of this building block to other aromatic or vinylic moieties. |
| Isopropoxy Group | Enhances solubility in organic solvents. Can influence the highest occupied molecular orbital (HOMO) energy level. | The alkoxy chain disrupts intermolecular packing and increases the entropy of mixing, leading to better solubility. As an electron-donating group, it can raise the HOMO level, which is important for tuning the energetics of charge injection and transport. |
| Isopropyl Group | Improves solubility and influences thin-film morphology. | Similar to the isopropoxy group, the bulky alkyl substituent enhances solubility. It also introduces steric hindrance that can prevent excessive molecular aggregation, leading to more amorphous and uniform thin films, which can be beneficial for certain device architectures. mdpi.com |
In the context of optical materials, the electronic properties endowed by the isopropoxy and isopropyl groups can be used to tune the absorption and emission characteristics of chromophores. By incorporating the 1-isopropoxy-4-isopropylbenzene unit into a larger dye molecule, it is possible to modify the photophysical properties, such as the fluorescence quantum yield and the wavelength of maximum absorption or emission. The solubility-enhancing nature of these substituents is also advantageous for the preparation of high-quality optical films with minimal light scattering from crystalline domains.
Future Research Directions and Perspectives
Development of Novel, Sustainable Synthetic Methodologies (e.g., photocatalysis, electrochemistry)
The synthesis of functionalized aryl ethers and halides is moving beyond traditional methods towards more sustainable and efficient technologies. Future research on 2-Bromo-1-isopropoxy-4-isopropylbenzene will likely focus on the adoption of photocatalysis and electrochemistry, which offer greener alternatives by using light or electricity to drive reactions.
Visible-light photoredox catalysis has become a powerful tool in organic synthesis, capable of activating organic molecules through single-electron transfer (SET) processes. nih.gov This approach could enable new pathways for the synthesis and functionalization of this compound. For instance, photocatalytic methods can generate highly reactive aryl radicals from aryl halides under mild conditions. nih.gov This opens the door for C-C, C-N, and C-O bond formations that are difficult to achieve through traditional means. researchgate.net The synergistic combination of photoredox catalysis with nickel catalysis has been shown to be effective for cross-coupling reactions involving aryl halides. nih.gov Research could explore the coupling of this compound with a variety of partners, including those with sp3-hybridized carbons, using such dual catalytic systems. nih.gov
Electro-organic synthesis represents another frontier, offering a cost-effective and environmentally friendly approach by using electrons as reagents. nih.gov Electrochemical methods have been successfully applied to the synthesis of aryl ethers and for driving C-O bond formations. nih.govacs.orgacs.org These techniques often provide high yields and simplified work-up procedures. nih.gov The development of electrochemical protocols for the synthesis of this compound could involve the anodic alkoxylation of an appropriate aromatic precursor or the cathodic reduction of a diazonium salt to generate an aryl radical for subsequent reactions. acs.orgxmu.edu.cn Researchers at Scripps Research have highlighted how electrochemical methods can simplify the creation of hindered ethers, a class of compounds to which this compound belongs, suggesting a promising avenue for its efficient production. scripps.edu
Exploration of Undiscovered Reactivity Pathways and Transformations
The unique substitution pattern of this compound—featuring a bulky isopropoxy group ortho to the bromine atom and an isopropyl group para to it—presents intriguing possibilities for new reactivity. While the carbon-halogen bond of simple aryl halides is generally resistant to nucleophilic attack, this reactivity can be significantly altered by the electronic nature of substituents and reaction conditions. libretexts.org
Future studies could investigate the potential for nucleophilic aromatic substitution (SNAr) reactions, particularly if additional activating groups were introduced to the aromatic ring. The steric hindrance from the ortho-isopropoxy group would likely play a significant role in directing the regioselectivity of such transformations.
Furthermore, the ether linkage itself offers a site for potential transformations. While aryl ethers are generally stable, they can be cleaved under strong acidic conditions (e.g., with HBr or HI) to yield a phenol (B47542) and an alkyl halide. ucalgary.ca Exploring the selective cleavage of the isopropoxy group could provide a route to functionalized phenols. Another area of interest is the nih.govacs.org-Wittig rearrangement, which can occur upon α-lithiation of aryl benzyl (B1604629) ethers. nih.gov Investigating whether similar rearrangements can be induced in this compound under specific basic conditions could unveil novel synthetic pathways. The interplay between the bromo and isopropoxy functionalities under various catalytic conditions, such as nickel-catalyzed reductive coupling, could also reveal chemoselective transformations that favor reaction at one site over the other. nih.gov
Integration with Advanced Computational Design for Targeted Synthesis
Modern synthetic chemistry is increasingly supported by computational tools that can predict reaction outcomes and guide experimental design. rsc.org For a molecule like this compound, computational methods offer a powerful approach to accelerate the discovery of efficient synthetic routes and new functionalities.
Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the stability of intermediates and transition states. nih.govnih.gov This would be invaluable for understanding the regioselectivity of electrophilic aromatic substitution reactions during its synthesis or the reactivity of the final compound. acs.org For example, DFT calculations could help predict the most favorable site for further functionalization or the energy barriers for potential rearrangements. nih.govnih.gov
Machine learning and artificial intelligence are also emerging as transformative tools in chemistry. rsc.org By training algorithms on large datasets of chemical reactions, it is possible to predict reaction yields and identify optimal reaction conditions, thereby reducing the need for extensive experimental screening. researchgate.net Deep learning models can even be used to predict novel reaction pathways and identify potential side products. escholarship.org Applying these computational tools could enable the in silico design of a highly efficient and selective synthesis for this compound and its derivatives, saving significant time and resources. rsc.org
Rational Design and Synthesis of Derivatives for Enhanced Functionality
The structure of this compound provides multiple handles for derivatization, making it a versatile scaffold for creating new functional materials. The bromine atom is a key functional group for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. researchgate.netorganic-chemistry.org This allows for the straightforward introduction of new aryl, vinyl, or alkyl groups at this position, paving the way for the synthesis of complex poly-aromatic systems or molecules with tailored electronic properties.
The rational design of derivatives could target specific applications. For example, coupling with boron- or tin-containing reagents could yield new organometallic compounds. nih.gov Functionalization of the isopropyl groups via C-H activation could introduce new reactive sites. Furthermore, the synthesis of polymeric materials derived from this monomer could be explored. Functional polymers containing phosphorus have been applied as sorbents, ion exchange resins, and flame-retardant materials. mdpi.com By analogy, polymers incorporating the 2-isopropoxy-4-isopropylbenzene moiety could exhibit unique physical or chemical properties. The synthesis of graphene oxide derivatives has shown that functionalization can tune properties like hydrophobicity and thermal stability for applications in electronics and nanocomposites. mdpi.com Similarly, derivatives of this compound could be designed as monomers for novel polymers or as functional additives. mdpi.comresearchgate.net
Contribution to Green Chemistry Principles in Aryl Halide Synthesis
The synthesis of aryl halides and their derivatives is an area where the principles of green chemistry can have a significant impact. ucsb.edu Future research focused on this compound should prioritize the development of synthetic routes that are not only efficient but also environmentally benign. ucsb.edu
The 12 Principles of Green Chemistry provide a framework for this endeavor. ucsb.edu Key principles include waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones. researchgate.netcdnsciencepub.com For example, developing catalytic bromination methods that avoid the use of hazardous reagents would be a significant step forward. organic-chemistry.org The use of palladium nanoparticles as a recyclable catalyst for C-O bond formation under solvent-free conditions is an example of a green approach that could be adapted for aryl ether synthesis. rsc.org
Another critical aspect is the choice of solvent. A major source of waste in the chemical industry comes from organic solvents. ucsb.edu Research into performing reactions in greener solvents, such as water or bio-based solvents, is crucial. nih.gov The Lipshutz group, for example, has developed technologies that enable key transition metal-catalyzed cross-coupling reactions to be performed in water. ucsb.eduucsb.edu Applying these principles to the synthesis of this compound would not only reduce its environmental footprint but also align its production with the requirements of a sustainable chemical industry. cdnsciencepub.com
Q & A
(Basic) What are the common synthetic routes for 2-Bromo-1-isopropoxy-4-isopropylbenzene, and what methodological considerations are critical for reproducibility?
Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include:
- Substitution reactions : Using brominated aromatic precursors (e.g., bromophenols) and isopropyl halides or alcohols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the isopropoxy group .
- Purification : Column chromatography with hexane/ethyl acetate gradients (ratios 8:1 to 4:1) is essential to isolate the product from unreacted starting materials or di-substituted byproducts .
- Validation : Confirm purity via GC-MS (>95%) or HPLC (retention time alignment with standards) .
(Basic) How should researchers characterize the structural and electronic properties of this compound?
Answer:
A multi-technique approach is recommended:
- NMR : H and C NMR to resolve substituent positions (e.g., isopropyl CH₃ splitting at δ 1.2–1.4 ppm and methoxy protons at δ 3.7–4.0 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., m/z 229.11 for [M+H]⁺) and isotopic patterns consistent with bromine .
- X-ray crystallography : For unambiguous confirmation of steric effects from the isopropyl and isopropoxy groups, though crystallization may require slow evaporation in nonpolar solvents .
(Basic) What stability considerations are critical for storing and handling this compound?
Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation of the bromoaryl group .
- Thermal stability : Avoid prolonged heating above 120°C, as decomposition products (e.g., HBr) may form .
- Moisture control : Use molecular sieves in storage containers to prevent hydrolysis of the isopropoxy group .
(Advanced) How can reaction conditions be optimized to minimize di-substitution or regioisomeric byproducts during synthesis?
Answer:
- Kinetic control : Use excess brominated precursor (1.5–2.0 equiv) and lower temperatures (50–60°C) to favor mono-substitution .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance regioselectivity .
- In-situ monitoring : Employ TLC or inline IR spectroscopy to detect early-stage byproducts and adjust reaction parameters dynamically .
(Advanced) What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states for substitution reactions (e.g., Fukui indices to identify electrophilic sites) .
- Molecular docking : For biological studies, simulate interactions with enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
- Solvent effects : Apply COSMO-RS models to optimize solvent selection for solubility and reaction efficiency .
(Advanced) How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?
Answer:
- Meta-analysis : Cross-validate datasets using standardized assays (e.g., fixed IC₅₀ protocols) to reduce variability .
- Structural analogs : Synthesize and test halogen-substituted analogs (e.g., replacing Br with Cl or F) to isolate electronic vs. steric contributions .
- Dose-response curves : Use Hill slope analysis to distinguish between true activity and assay artifacts .
(Advanced) What strategies are effective for incorporating this compound into functional materials (e.g., liquid crystals or polymers)?
Answer:
- Polymerization : Employ Suzuki-Miyaura coupling to integrate the aromatic core into conjugated polymers for optoelectronic applications .
- Liquid crystal design : Attach alkyl chains to the isopropyl group to modulate mesophase behavior, validated via differential scanning calorimetry (DSC) .
- Surface functionalization : Use click chemistry (e.g., azide-alkyne cycloaddition) to graft the compound onto nanoparticles for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
